(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride
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Overview
Description
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom and an ethanol group. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of an ethanol group. One common method includes the bromination of 4-ethylpyridine using bromine in the presence of a catalyst, followed by the reduction of the resulting bromo compound to introduce the ethanol group. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and reduction processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-bromopyridine-4-carboxylic acid.
Reduction: Formation of 3-bromopyridine.
Substitution: Formation of 3-aminopyridine or 3-thiopyridine derivatives.
Scientific Research Applications
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The bromine atom and ethanol group allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: Lacks the ethanol group, making it less versatile in certain chemical reactions.
4-Bromo-2-pyridinol: Contains a hydroxyl group at a different position, leading to different reactivity and applications.
3-Aminopyridine: Substitutes the bromine atom with an amino group, altering its biological activity and chemical properties
Uniqueness
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride is unique due to the presence of both a bromine atom and an ethanol group, which confer distinct reactivity and binding properties. This combination allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
(1S)-1-(3-bromopyridin-4-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-5(10)6-2-3-9-4-7(6)8;/h2-5,10H,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCBNTFJNARQET-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC=C1)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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